molecular formula C14H12O3 B1606977 Methyl 2-hydroxy-3-phenylbenzoate CAS No. 4906-69-8

Methyl 2-hydroxy-3-phenylbenzoate

Cat. No. B1606977
CAS RN: 4906-69-8
M. Wt: 228.24 g/mol
InChI Key: UWLIQOZMBHHQFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-hydroxy-3-phenylbenzoate is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 2-hydroxy-3-phenylbenzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49088. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 2-hydroxy-3-phenylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-hydroxy-3-phenylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

4906-69-8

Product Name

Methyl 2-hydroxy-3-phenylbenzoate

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

methyl 2-hydroxy-3-phenylbenzoate

InChI

InChI=1S/C14H12O3/c1-17-14(16)12-9-5-8-11(13(12)15)10-6-3-2-4-7-10/h2-9,15H,1H3

InChI Key

UWLIQOZMBHHQFI-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC(=C1O)C2=CC=CC=C2

Canonical SMILES

COC(=O)C1=CC=CC(=C1O)C2=CC=CC=C2

Other CAS RN

4906-69-8

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Methanol (50 ml) was treated with concentrated sulphuric acid (4.9 g, 2.66 ml) cautiously. 2-Hydroxy-3-phenylbenzoic acid (10.7 g, 50 mmol) was added and the reaction mixture stirred at ambient temperature for 18 hours. The mixture was then heated at reflux for 4 hours, cooled to ambient temperature and evaporated. The residue was partitioned between ethyl acetate/and water, the organic layer washed twice with water, dried (MgSO4) and evaporated to give methyl 2-hydroxy-3-phenylbenzoate.
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10.7 g
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2.66 mL
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50 mL
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